
5-(azepan-1-yl)-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-yl)-2-chloroaniline, also known as 5-AC, is a chemical compound with a wide range of applications in scientific research, drug development, and other areas. It is a colorless, crystalline solid with a low melting point and a faint, sweet odor. 5-AC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an intermediate in the synthesis of other compounds and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(azepan-1-yl)-2-chloroaniline is not well understood. However, it is believed that the compound acts as an electron acceptor in certain reactions, which can affect the reactivity of the reaction. Additionally, this compound is believed to act as an inhibitor of certain enzymes, which can affect the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the metabolism of certain compounds, such as drugs and hormones. Additionally, this compound is believed to have a mild sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(azepan-1-yl)-2-chloroaniline in lab experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize and can be used in a variety of reactions. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with care.
Orientations Futures
There are numerous potential future directions for the use of 5-(azepan-1-yl)-2-chloroaniline in scientific research. These include its use in the synthesis of new compounds, the development of new drugs and agrochemicals, and the exploration of its potential biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(azepan-1-yl)-2-chloroaniline is a straightforward process that involves the reaction of aniline with 2-chloroacetyl chloride in the presence of an acid catalyst. The reaction is usually carried out in a mixture of ethanol and water at a temperature of 80-85°C. The reaction is typically complete in 2-3 hours. The product is then isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
5-(azepan-1-yl)-2-chloroaniline has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, this compound is used in the synthesis of organic compounds and as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-6-5-10(9-12(11)14)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSYRDFNPNIQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

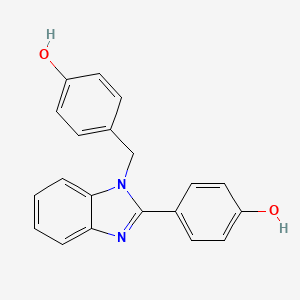
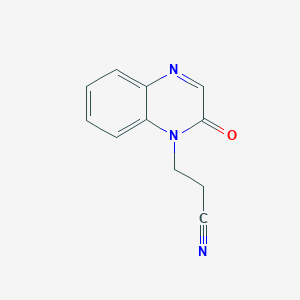
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
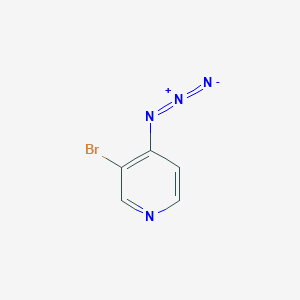
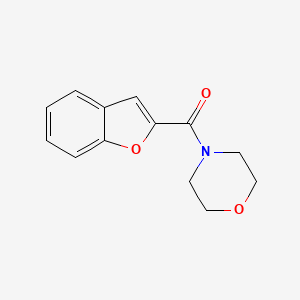
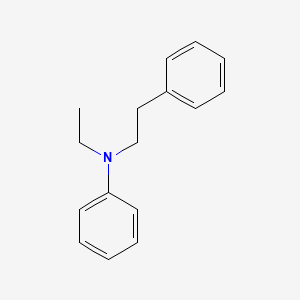
![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
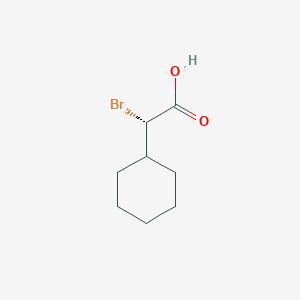
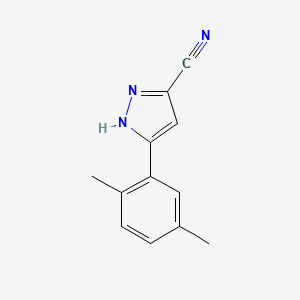
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)